

An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-chlorophenylboronic acid

Cat. No.: B1289917

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the physicochemical properties and a key synthetic application of **2-Bromo-6-chlorophenylboronic acid**, a versatile reagent in modern organic synthesis.

Core Compound Data

2-Bromo-6-chlorophenylboronic acid is a substituted phenylboronic acid that serves as a crucial building block in cross-coupling reactions. Its utility is particularly notable in the synthesis of complex biaryl molecules, which are common scaffolds in medicinal chemistry and material science.

The fundamental properties of **2-Bromo-6-chlorophenylboronic acid** are summarized in the table below for quick reference.

Property	Value	Citation
Molecular Formula	C ₆ H ₅ BBrClO ₂	[1] [2]
Molecular Weight	235.27 g/mol	[1] [3] [2]
CAS Number	1107580-65-3	[1] [2]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

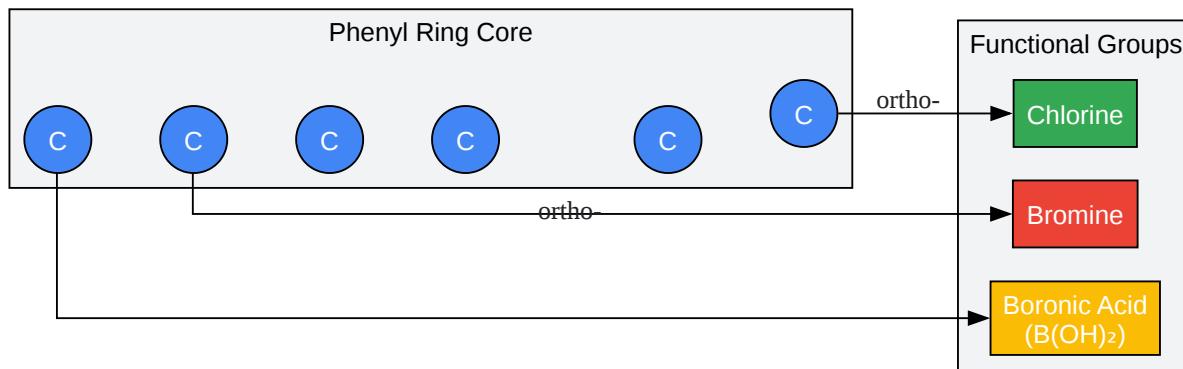
One of the most prominent applications of **2-Bromo-6-chlorophenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing biaryl structures.

Below is a detailed, representative protocol for the Suzuki-Miyaura coupling of **2-Bromo-6-chlorophenylboronic acid** with a generic aryl bromide.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling reaction.

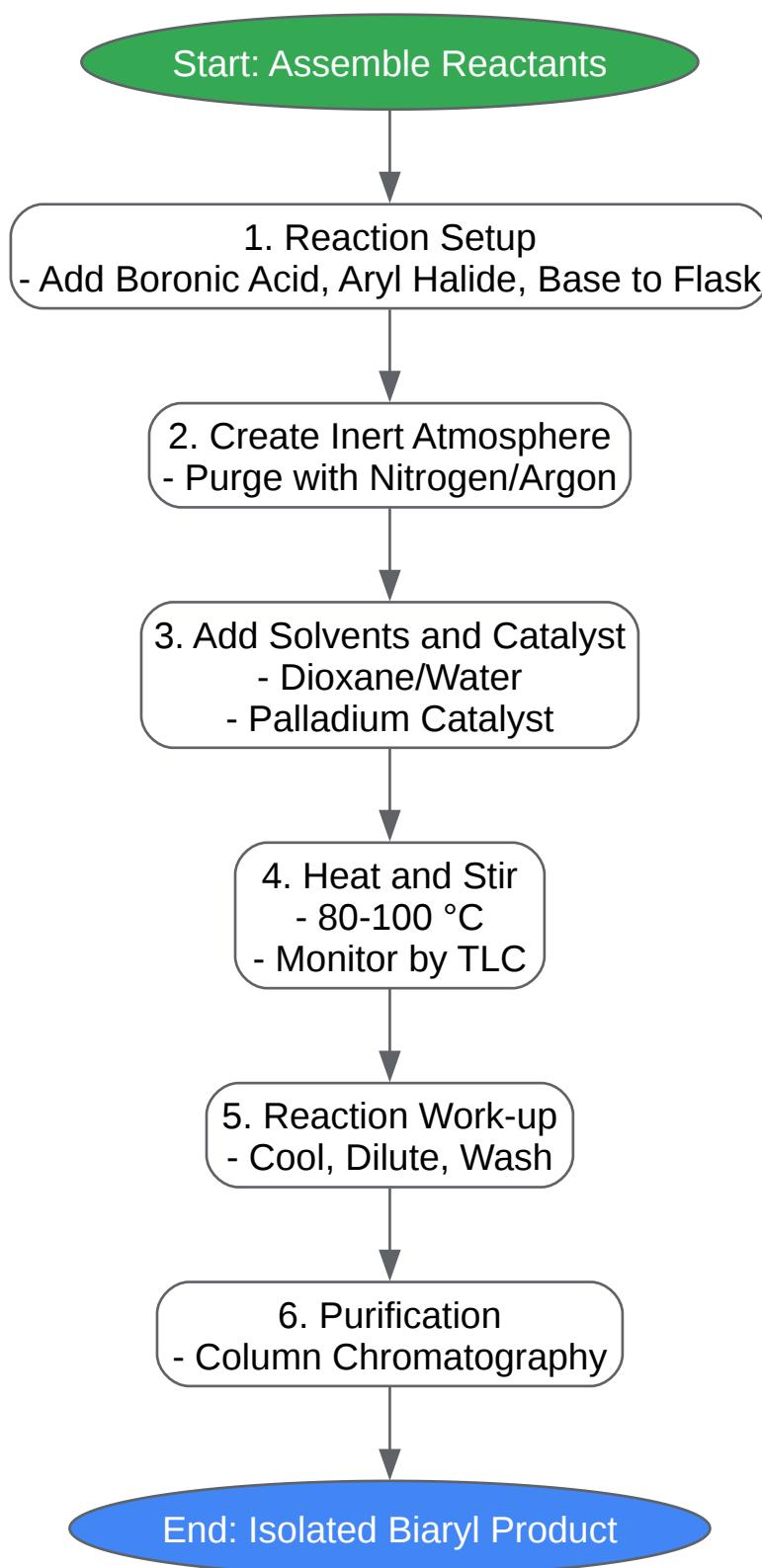
Materials:

- **2-Bromo-6-chlorophenylboronic acid**
- Aryl Halide (e.g., 4-bromotoluene)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate, K₂CO₃)
- Solvent (e.g., 1,4-Dioxane and Water)
- Inert Gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring


Procedure:

- Reaction Setup:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Bromo-6-chlorophenylboronic acid** (1.2 equivalents).
- Add the selected aryl halide (1.0 equivalent).
- Add the base, such as potassium carbonate (2.0 equivalents).
- Inert Atmosphere:
 - Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Solvent and Catalyst Addition:
 - Under the inert atmosphere, add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).
 - Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (typically 1-5 mol%).
- Reaction Execution:
 - Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
 - Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (aryl halide) is consumed. This typically takes several hours.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.


Visualizations

The following diagrams illustrate the molecular relationship and the experimental workflow described above.

[Click to download full resolution via product page](#)

Caption: Key functional groups of **2-Bromo-6-chlorophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-chlorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289917#2-bromo-6-chlorophenylboronic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

